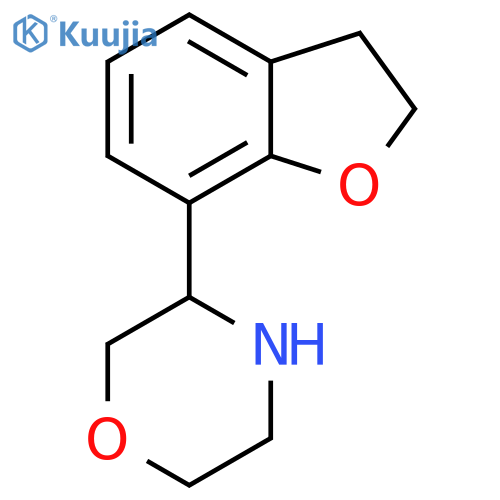Cas no 1337260-97-5 (3-(2,3-dihydro-1-benzofuran-7-yl)morpholine)

1337260-97-5 structure
商品名:3-(2,3-dihydro-1-benzofuran-7-yl)morpholine
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine 化学的及び物理的性質
名前と識別子
-
- 3-(2,3-dihydro-1-benzofuran-7-yl)morpholine
- 1337260-97-5
- EN300-1857319
-
- インチ: 1S/C12H15NO2/c1-2-9-4-6-15-12(9)10(3-1)11-8-14-7-5-13-11/h1-3,11,13H,4-8H2
- InChIKey: NNBUMZYZQXSAEY-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C1)C1C=CC=C2CCOC=12
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 30.5Ų
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857319-0.05g |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |
1337260-97-5 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1857319-2.5g |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |
1337260-97-5 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1857319-0.25g |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |
1337260-97-5 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1857319-0.1g |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |
1337260-97-5 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1857319-1g |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |
1337260-97-5 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1857319-5g |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |
1337260-97-5 | 5g |
$2650.0 | 2023-09-18 | ||
| Enamine | EN300-1857319-0.5g |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |
1337260-97-5 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1857319-10.0g |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |
1337260-97-5 | 10g |
$5897.0 | 2023-05-26 | ||
| Enamine | EN300-1857319-5.0g |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |
1337260-97-5 | 5g |
$3977.0 | 2023-05-26 | ||
| Enamine | EN300-1857319-10g |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |
1337260-97-5 | 10g |
$3929.0 | 2023-09-18 |
3-(2,3-dihydro-1-benzofuran-7-yl)morpholine 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
1337260-97-5 (3-(2,3-dihydro-1-benzofuran-7-yl)morpholine) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 124-83-4((1R,3S)-Camphoric Acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1189426-16-1(Sulfadiazine-13C6)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
